2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-5-2-1-3-6(10(13)14)8(5)15-4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSYTFOJBCXYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)SCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738968 | |
| Record name | [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247021-61-9 | |
| Record name | [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-fluoro-6-nitrophenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid typically involves two main steps:
- Step 1: Preparation of the 2-fluoro-6-nitrophenyl thiol or sulfanyl intermediate.
- Step 2: Coupling of this intermediate with a suitable acetic acid derivative or precursor to form the sulfanyl acetic acid structure.
This approach leverages nucleophilic aromatic substitution or thiol-alkylation chemistry to install the sulfanyl linkage.
Preparation of the 2-Fluoro-6-nitrophenyl Thiol Intermediate
The starting aromatic compound, 2-fluoro-6-nitroaniline or its derivatives, can be converted into the corresponding thiol or sulfanyl species by nucleophilic substitution of a leaving group (e.g., halide) with a sulfur nucleophile.
- Example: The synthesis of 2-fluoro-6-nitroaniline involves treatment of N-(2-fluoro-6-nitrophenyl)acetamide with concentrated sulfuric acid at 50°C for 2 hours, followed by isolation through extraction and chromatography, yielding 74% of the product.
The nitro and fluoro substituents are positioned ortho and para to the sulfanyl group, affecting the reactivity and regioselectivity of substitution.
Coupling with Acetic Acid Derivatives
The key sulfanyl linkage to the acetic acid moiety is formed by reacting the aromatic thiol or sulfanyl intermediate with a halogenated acetic acid derivative or its equivalent.
-
- Use of a halomethyl acetic acid derivative (e.g., bromoacetic acid or its esters).
- Base-mediated nucleophilic substitution, often employing potassium carbonate or similar bases.
- Solvents such as acetone or dichloromethane under reflux or room temperature conditions.
Literature Example:
Similar synthetic routes for related compounds involve treating aromatic amines with bromoacetyl bromide in the presence of potassium carbonate to form bromoacetamide intermediates, which are then reacted with phenolic or thiol nucleophiles under basic conditions to yield sulfanyl acetic acid derivatives.
Detailed Reaction Scheme and Conditions
Alternative Synthetic Approaches
From Halomethyl Arenes: Literature on related sulfanyl compounds describes the synthesis of aryl sulfanyl derivatives by reacting halomethyl arenes with thiol-containing nucleophiles under basic conditions. This method could be adapted for the target compound by using 2-fluoro-6-nitrohalobenzene derivatives.
Oxidation and Fluorination Steps: In some synthetic routes for related compounds, oxidation of sulfanyl intermediates to sulfonyl derivatives followed by fluorination has been reported. However, for the preparation of this compound, maintaining the sulfanyl linkage without oxidation is critical.
Research Findings and Analytical Data
Yield and Purity: The key intermediate 2-fluoro-6-nitroaniline is obtained in good yield (74%) with high purity confirmed by NMR and GC/MS.
Spectroscopic Characterization: Proton NMR data show characteristic aromatic proton signals consistent with the substitution pattern. GC/MS confirms the molecular ion peak corresponding to the expected molecular weight.
Reaction Optimization: Base strength, solvent choice, and temperature significantly affect the efficiency of the nucleophilic substitution step forming the sulfanyl acetic acid.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed deprotection | N-(2-fluoro-6-nitrophenyl)acetamide | Conc. H2SO4, 50°C | High yield of aromatic amine | Requires strong acid |
| Base-mediated nucleophilic substitution | 2-fluoro-6-nitrophenyl thiol + bromoacetic acid derivative | K2CO3, acetone or CH2Cl2, reflux or RT | Efficient sulfanyl linkage formation | Sensitive to moisture and base strength |
| Halomethyl arene substitution | 2-fluoro-6-nitrohalobenzene + thiol nucleophile | Base, solvent | Versatile for various substitutions | May require multiple steps |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H6FNO4S
- Molecular Weight : 231.2 g/mol
- CAS Number : 1247021-61-9
The compound features a fluorine atom, a nitro group, and a sulfanyl group attached to an acetic acid moiety, which contributes to its reactivity and potential applications.
Organic Synthesis
2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. It can participate in reactions such as nucleophilic substitutions and reductions, providing pathways to synthesize novel compounds with desired properties .
Pharmaceutical Research
The compound has potential applications in drug development due to its structural characteristics. Research indicates that derivatives of sulfanyl acetic acids can exhibit antimicrobial and anticancer properties. The presence of the nitro group may enhance biological activity by facilitating redox reactions within biological systems . Furthermore, studies are exploring its efficacy as a precursor for pharmaceuticals targeting specific diseases.
Biological Studies
In biological research, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity and influence cellular signaling pathways. This makes them candidates for further exploration in treatments for conditions such as cancer and bacterial infections .
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of sulfanyl acetic acids exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be developed into an antibiotic agent.
- Anticancer Potential : Research has shown that compounds with nitro groups can induce apoptosis in cancer cells. Investigations into this compound are ongoing to assess its specific mechanisms of action against different cancer cell lines.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicate promising inhibition rates, warranting further investigation into its use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The following table compares 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid with analogous compounds based on substituents, molecular weight, and functional groups:
Physicochemical Properties and Reactivity
- Acidity : The sulfanyl (–S–) group in the target compound likely enhances acidity compared to oxygen-linked analogs (e.g., 2-(2-Fluoro-6-nitrophenyl)acetic acid) due to sulfur’s polarizability and weaker bond strength .
- Stability: Electron-withdrawing substituents (–NO₂, –F) may stabilize the compound against electrophilic attacks, whereas chlorine analogs (e.g., 2,6-dichloro derivatives) could exhibit higher thermal stability .
Biological Activity
2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and biological properties. This article delves into its biological activity, including antimicrobial, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 199.14 g/mol. The compound features a nitro group, a fluoro group, and a sulfanyl (thioether) linkage, which contribute to its reactivity and biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of the nitro group is particularly noteworthy as it can enhance biological activity through mechanisms such as the generation of reactive oxygen species (ROS) or modulation of enzymatic pathways.
Anti-inflammatory Effects
Studies have suggested that derivatives of nitrophenylacetic acids can possess anti-inflammatory effects, potentially making them candidates for therapeutic use in conditions characterized by inflammation. The modulation of specific enzymes involved in inflammatory pathways may be a key mechanism through which these compounds exert their effects.
Enzyme Inhibition
The compound has shown potential in inhibiting various enzymes, which could be leveraged for drug development. For instance, research has indicated that similar compounds can inhibit transport proteins, suggesting that this compound may also interact with biological macromolecules like proteins and nucleic acids .
Study on Enzyme Inhibition
A comparative study examined the inhibitory effects of several derivatives on specific transport proteins. The results indicated that modifications to the nitro group position significantly affected the inhibitory potency against transporters such as ASBT and NTCP . For instance, the IC values for some derivatives were reported as follows:
| Compound | IC (μM) | Target Protein |
|---|---|---|
| S1647 | 25.7 | ASBT |
| S1647 | 3.5 | NTCP |
| S1647 | 156.2 | NTCP (inactive) |
These findings highlight the importance of structural modifications in enhancing biological activity.
Antimicrobial Activity Assessment
Another study investigated the antibacterial efficiency of related compounds against Gram-positive and Gram-negative bacteria using a dilution method. The presence of electron-withdrawing groups like the nitro group was found to be crucial for enhancing antimicrobial activity .
Potential Applications
Given its biological activity, this compound may have several applications:
- Drug Development : Its ability to inhibit enzymes suggests potential for developing new therapeutics targeting specific diseases.
- Material Science : The compound's unique reactivity may also find applications in material synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-fluoro-6-nitrobenzenethiol and chloroacetic acid under basic conditions (e.g., NaHCO₃ in aqueous ethanol). Purification is typically achieved using recrystallization from ethanol/water mixtures, with yields ranging from 65–80% depending on reaction time and stoichiometric ratios .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect unreacted thiol starting material.
Q. How can the structure of this compound be confirmed?
- Techniques :
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C–S single bond: ~1.81 Å) and planarity of the phenyl ring .
- NMR spectroscopy : Observe characteristic signals:
- ¹H NMR : δ ~3.8 ppm (s, 2H, CH₂S), δ ~7.4–8.2 ppm (aromatic H from fluoronitrophenyl group) .
- ¹⁹F NMR : δ ~-110 ppm (fluorine para to nitro group) .
- Mass spectrometry : ESI-MS ([M-H]⁻ expected at m/z 258) .
Q. What are the solubility properties of this compound in common solvents?
- Data : Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, and poorly soluble in water (<1 mg/mL at 25°C). Solubility in ethanol increases with temperature (up to 20 mg/mL at 60°C) .
Advanced Research Questions
Q. How do reaction solvent choices impact the yield of this compound?
- Analysis : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, improving yields (~80%) compared to protic solvents like methanol (~65%). However, DMF may complicate purification due to high boiling points. Contradictory reports on ethanol efficiency suggest pH sensitivity; buffered systems (pH 8–9) optimize reproducibility .
Q. What is the hydrolytic stability of the sulfanyl group under varying pH conditions?
- Experimental Design :
- Acidic conditions (pH <3) : Rapid hydrolysis of the C–S bond occurs, generating 2-fluoro-6-nitrobenzenethiol and glycolic acid (HPLC monitoring, C18 column, 220 nm) .
- Neutral/basic conditions (pH 7–12) : Stable for >48 hours.
- Implications : Storage at neutral pH in inert atmospheres is critical for long-term stability.
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Approach : Use DFT calculations (B3LYP/6-31G*) to model the electron-withdrawing effects of the nitro and fluorine groups on the sulfur atom’s nucleophilicity. Results correlate with experimental observations of reduced reactivity in SN₂ reactions compared to non-fluorinated analogs .
Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?
- Refinement Techniques : Employ SHELXL for high-resolution refinement, particularly for handling disorder in the nitro group. Twinning parameters (e.g., BASF) may be required for crystals grown from ethanol/water mixtures .
Contradictions and Troubleshooting
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?
- Resolution : Fluorescence quenching is observed in the presence of trace metal impurities (e.g., Fe³⁺). Purify via chelation (EDTA wash) to restore fluorescence (λₑₓ 320 nm, λₑₘ 450 nm) .
Q. How to address discrepancies in biological activity assays involving this compound?
- Recommendations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
